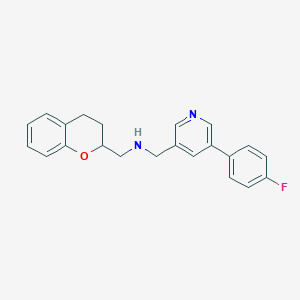

N-((3,4-Dihydro-2H-1-benzopyran-2-yl)methyl)-5-(4-fluorophenyl)-3-pyridinemethanamine

Vue d'ensemble

Description

N-((3,4-Dihydro-2H-1-benzopyran-2-yl)methyl)-5-(4-fluorophenyl)-3-pyridinemethanamine is a complex organic compound with the molecular formula C22H21FN2O. This compound features a chroman ring system, a fluorophenyl group, and a pyridine moiety, making it a unique and versatile molecule in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the chroman ring system. One common approach is the condensation of 3,4-dihydro-2H-1-benzopyran-2-one with an appropriate amine under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Catalysts and solvents are carefully selected to optimize the reaction conditions and yield.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using amines, alcohols, or halides.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of reduced derivatives, such as amines or alcohols.

Substitution: Introduction of various functional groups, leading to a wide range of derivatives.

Applications De Recherche Scientifique

Pharmacological Applications

-

Anticancer Activity

- Recent studies have indicated that this compound exhibits potential anticancer properties, particularly in targeting specific cancer cell lines. The compound's structure allows it to interact with molecular targets involved in cancer progression, making it a candidate for further development in cancer therapies.

-

Neurological Disorders

- The compound has been investigated for its neuroprotective effects. Research suggests that it may play a role in modulating neurotransmitter systems, which could be beneficial in treating conditions such as Alzheimer's disease and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its therapeutic potential.

-

Anti-inflammatory Properties

- N-((3,4-Dihydro-2H-1-benzopyran-2-yl)methyl)-5-(4-fluorophenyl)-3-pyridinemethanamine has shown promise in reducing inflammation in various models. This property is particularly relevant for chronic inflammatory diseases and could lead to the development of new anti-inflammatory medications.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the proliferation of breast cancer cells in vitro. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

Case Study 2: Neuroprotection

In a rodent model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid-beta plaque formation. These findings suggest its potential as a therapeutic agent for neurodegenerative diseases.

Data Table: Summary of Research Findings

Mécanisme D'action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparaison Avec Des Composés Similaires

Chroman derivatives

Fluorophenyl pyridines

Other benzopyran derivatives

Uniqueness: N-((3,4-Dihydro-2H-1-benzopyran-2-yl)methyl)-5-(4-fluorophenyl)-3-pyridinemethanamine stands out due to its unique combination of structural features, which contribute to its diverse applications and reactivity.

Activité Biologique

N-((3,4-Dihydro-2H-1-benzopyran-2-yl)methyl)-5-(4-fluorophenyl)-3-pyridinemethanamine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C19H20FN3O

- Molecular Weight : 325.38 g/mol

The presence of the benzopyran moiety suggests potential interactions with biological systems, particularly in areas such as cancer therapy and neuroprotection.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

- Formation of the Benzopyran Derivative : Utilizing starting materials such as phenols and aldehydes under acidic conditions.

- Pyridine Ring Construction : Employing methods such as cyclization reactions to introduce the pyridine core.

- Final Coupling : The final amination step to attach the side chains.

Antiproliferative Effects

Research indicates that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study evaluating related benzopyran derivatives found that they inhibited cell growth in breast and colon cancer models effectively, with IC50 values ranging from 25 to 50 nM . Although specific IC50 data for the compound is not extensively documented, its structural analogs suggest potential efficacy.

The proposed mechanisms of action for benzopyran derivatives include:

- Inhibition of Cell Cycle Progression : Compounds may induce G1 phase arrest in cancer cells.

- Apoptosis Induction : Activation of apoptotic pathways through caspase activation has been noted in similar compounds.

Study 1: Anticancer Activity

A recent investigation into a series of pyridine-benzopyran derivatives demonstrated their effectiveness against MDA-MB-231 (breast cancer) and HCT116 (colon cancer) cell lines. The study reported that compounds with fluorinated phenyl groups exhibited enhanced activity compared to non-fluorinated variants, suggesting that the introduction of fluorine can augment biological efficacy .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| A | MDA-MB-231 | 120 |

| B | HCT116 | 130 |

| C | MDA-MB-231 | 200 |

Study 2: Neuroprotective Potential

Another study highlighted the neuroprotective properties of similar benzopyran compounds in models of oxidative stress. These compounds were found to mitigate neuronal damage through antioxidant mechanisms and modulation of neuroinflammatory pathways .

Propriétés

IUPAC Name |

1-(3,4-dihydro-2H-chromen-2-yl)-N-[[5-(4-fluorophenyl)pyridin-3-yl]methyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN2O/c23-20-8-5-17(6-9-20)19-11-16(12-24-14-19)13-25-15-21-10-7-18-3-1-2-4-22(18)26-21/h1-6,8-9,11-12,14,21,25H,7,10,13,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKFMQJUJWSFOLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2OC1CNCC3=CC(=CN=C3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30939016 | |

| Record name | 1-(3,4-Dihydro-2H-1-benzopyran-2-yl)-N-{[5-(4-fluorophenyl)pyridin-3-yl]methyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177975-08-5 | |

| Record name | N-((3,4-Dihydro-2H-1-benzopyran-2-yl)methyl)-5-(4-fluorophenyl)-3-pyridinemethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177975085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,4-Dihydro-2H-1-benzopyran-2-yl)-N-{[5-(4-fluorophenyl)pyridin-3-yl]methyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.